Prochlorperazin D8

Übersicht

Beschreibung

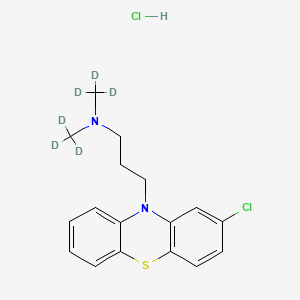

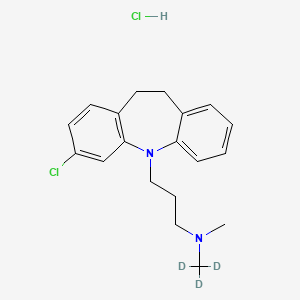

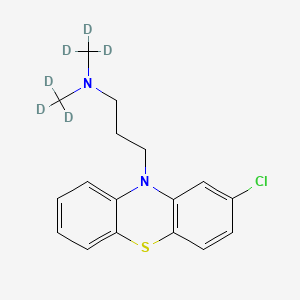

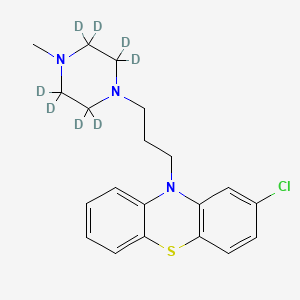

Prochlorperazine D8 is a deuterated form of Prochlorperazine, an antipsychotic phenothiazine derivative. It is primarily used in scientific research as an internal standard for the quantification of Prochlorperazine in various analytical methods . The deuterium atoms in Prochlorperazine D8 replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference .

Wissenschaftliche Forschungsanwendungen

Prochlorperazin D8 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Analytische Chemie: Es dient als interner Standard in der Massenspektrometrie zur Quantifizierung von Prochlorperazin und gewährleistet so genaue und präzise Messungen.

Pharmakokinetik: Wird in Studien eingesetzt, um den Metabolismus und die Pharmakokinetik von Prochlorperazin zu verstehen, indem die deuterierte Form verfolgt wird.

Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Antipsychotika, indem Einblicke in das Verhalten von Prochlorperazin und seinen Derivaten gewonnen werden.

5. Wirkmechanismus

This compound übt, wie Prochlorperazin, seine Wirkungen hauptsächlich durch die Antagonisierung von Dopamin-D2-Rezeptoren im Gehirn aus. Diese Blockade von Dopaminrezeptoren führt zu seinen antipsychotischen und antiemetischen Wirkungen. Darüber hinaus kann es mit anderen Rezeptoren interagieren, darunter histaminerge, cholinerge und noradrenerge Rezeptoren, was zu seinem gesamten pharmakologischen Profil beiträgt .

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazinderivat mit ähnlichen antipsychotischen Eigenschaften.

Promethazin: Ein Phenothiazinderivat, das hauptsächlich als Antihistaminikum und Antiemetikum eingesetzt wird.

Fluphenazin: Ein Phenothiazin-Antipsychotikum mit einer längeren Wirkdauer im Vergleich zu Prochlorperazin.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner deuterierten Natur, was es besonders wertvoll in analytischen und pharmakokinetischen Studien macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine eindeutige massenspektrometrische Identifizierung und Quantifizierung, wodurch genauere und zuverlässigere Daten im Vergleich zu nicht-deuterierten Verbindungen erhalten werden .

Wirkmechanismus

Target of Action

Prochlorperazine D8, also known as Compazine, is a piperazine phenothiazine and a first-generation antipsychotic drug . Its primary targets are D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

Prochlorperazine D8 works primarily by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . This blocking action on the D2 dopamine receptors is believed to be the primary mechanism of its anti-dopaminergic effects .

Biochemical Pathways

Prochlorperazine D8 affects multiple signaling pathways. In the context of bladder cancer, it has been shown to regulate cell proliferation and the SRC-MEK-ERK pathway . This pathway is involved in cell division, differentiation, and survival.

Pharmacokinetics

The pharmacokinetics of Prochlorperazine D8 involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract and parenteral sites . The mean apparent volume of distribution following intravenous administration is approximately 1401 L to 1548 L . It is primarily metabolized in the liver . The elimination half-life of Prochlorperazine D8 is between 6 to 10 hours .

Result of Action

The molecular and cellular effects of Prochlorperazine D8’s action include the inhibition of cell proliferation in several bladder cancer cell lines . It also exhibits anti-cancer activity in several studies . In the context of its use as an antipsychotic, it promotes postsynaptic inhibition of dopaminergic neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prochlorperazine D8. For instance, its thermal stability has been studied, showing a multistage decomposition route during heating . .

Safety and Hazards

Prochlorperazine is associated with several safety concerns and potential hazards. It can cause sedation and extrapyramidal symptoms . Serious adverse events such as seizure, autonomic collapse, neuroleptic malignant syndrome, and tardive dyskinesia have been associated with its use . Fatalities have also been reported . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Zukünftige Richtungen

Prochlorperazine is currently used to treat conditions such as schizophrenia, schizoaffective disorder, and other conditions presenting with symptoms of psychosis . It is also used to treat nausea and vomiting, particularly in post-chemotherapy, post-radiation therapy, pre- and post-operative settings . Non-FDA indications include the treatment of migraine headaches . Future research may focus on further understanding its safety profile, particularly in children , and exploring its potential uses in other conditions.

Biochemische Analyse

Biochemical Properties

Prochlorperazine D8, like its parent compound Prochlorperazine, interacts with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It also binds to rat recombinant D3 receptors expressed in CHO cells and to the serotonin (5-HT) receptor subtype 5-HT3 . These interactions play a crucial role in its therapeutic effects.

Cellular Effects

Prochlorperazine D8 influences cell function by interacting with various cellular processes. It depresses the chemoreceptor trigger zone and blocks D2 dopamine receptors in the brain . This can lead to a variety of cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Prochlorperazine D8 is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Metabolic Pathways

Prochlorperazine D8 is likely involved in similar metabolic pathways as Prochlorperazine. Prochlorperazine is metabolized mainly in the liver, involving CYP2D6 and/or CYP3A4

Transport and Distribution

It is known that its parent compound, Prochlorperazine, is widely distributed in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Prochlorperazine D8 involves the incorporation of deuterium atoms into the Prochlorperazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated piperazine in the reaction with 2-chloro-10-(3-chloropropyl)phenothiazine .

Industrial Production Methods: Industrial production of Prochlorperazine D8 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to incorporate deuterium atoms effectively while maintaining the structural integrity of the Prochlorperazine molecule .

Analyse Chemischer Reaktionen

Reaktionstypen: Prochlorperazin D8 unterliegt, wie sein nicht-deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlor-Gruppe stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, reduzierte Derivate und substituierte Phenothiazinverbindungen .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.

Fluphenazine: A phenothiazine antipsychotic with a longer duration of action compared to Prochlorperazine.

Uniqueness of Prochlorperazine D8: The uniqueness of Prochlorperazine D8 lies in its deuterated nature, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification, providing more accurate and reliable data compared to non-deuterated compounds .

Eigenschaften

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.